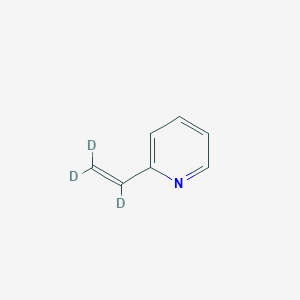
Cyclopentadienylniobium(v)tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C5H5Cl4Nb. It is a red-brown powder that is sensitive to moisture and decomposes at around 260°C
Vorbereitungsmethoden
Cyclopentadienylniobium(V) tetrachloride can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride with cyclopentadiene in the presence of a suitable solvent such as dichloromethane . The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cyclopentadienylniobium(V) tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form substituted derivatives. Common reagents include phosphines and amines.
Reduction Reactions: The compound can be reduced to lower oxidation states of niobium using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to higher oxidation states, although this is less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phosphines can yield phosphine-substituted niobium complexes .
Wissenschaftliche Forschungsanwendungen
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclotrimerization of alkenes.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are being explored for potential use in these fields.
Industry: The compound is used in the synthesis of other organometallic compounds and materials science research.
Wirkmechanismus
The mechanism by which cyclopentadienylniobium(V) tetrachloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive niobium center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienylniobium(V) tetrachloride can be compared with other similar compounds such as:
- Cyclopentadienylniobium(V) dichloride
- Cyclopentadienylniobium(V) trichloride
- Cyclopentadienylniobium(V) hexachloride
These compounds share similar structures but differ in the number and type of ligands attached to the niobium center. Cyclopentadienylniobium(V) tetrachloride is unique due to its specific reactivity and stability under certain conditions .
Eigenschaften
Molekularformel |
C5H5Cl4Nb |
|---|---|
Molekulargewicht |
299.8 g/mol |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
InChI-Schlüssel |
GKEMWFXJIFQMQF-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)





![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)


![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



